molecular formula C13H10ClF2NO2S B10964085 3-chloro-N-(2,5-difluorophenyl)-2-methylbenzenesulfonamide

3-chloro-N-(2,5-difluorophenyl)-2-methylbenzenesulfonamide

Cat. No.: B10964085
M. Wt: 317.74 g/mol
InChI Key: XNQMRQDUKXDHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2,5-difluorophenyl)-2-methyl-1-benzenesulfonamide is a chemical compound with the molecular formula C13H10ClF2NO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,5-difluorophenyl)-2-methyl-1-benzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 3-chloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2,5-difluorophenyl)-2-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), organic solvent (e.g., dichloromethane), room temperature.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), room temperature to reflux.

    Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvent (e.g., ethanol), room temperature to elevated temperature.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-difluorophenyl)-2-methyl-1-benzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets, thereby affecting various cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2,5-difluorophenyl)propanamide
  • 3-Chloro-N-(2,5-difluorophenyl)-4-hydroxybenzamide

Uniqueness

3-Chloro-N-(2,5-difluorophenyl)-2-methyl-1-benzenesulfonamide is unique due to the presence of both chloro and difluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

3-chloro-N-(2,5-difluorophenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-10(14)3-2-4-13(8)20(18,19)17-12-7-9(15)5-6-11(12)16/h2-7,17H,1H3

InChI Key

XNQMRQDUKXDHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.